molecular formula C20H18FN3O3S2 B4556903 4-({[(3-fluorophenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide

4-({[(3-fluorophenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B4556903
M. Wt: 431.5 g/mol
InChI Key: CWXVARBWIJEQKA-UHFFFAOYSA-N
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Description

4-({[(3-fluorophenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H18FN3O3S2 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.07736195 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition and Potential Anti-tumor Activity

A key area of research involves the synthesis and bioactivity studies of sulfonamide derivatives, including compounds structurally related to the one . These studies have highlighted their potential as carbonic anhydrase (CA) inhibitors, with implications for tumor specificity and cytotoxicity. Specifically, sulfonamides have shown strong inhibition of human cytosolic isoforms hCA I and II, indicating potential for further anti-tumor activity studies due to their interesting cytotoxic activities (Gul et al., 2016).

Photodynamic Therapy Applications

Research on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has revealed their high singlet oxygen quantum yield. These properties make such compounds valuable for photodynamic therapy (PDT) applications, especially for the treatment of cancer. The photophysical and photochemical properties of these compounds, including their fluorescence and photodegradation quantum yields, suggest they are promising Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Anticancer Agent Development

Another research focus is the synthesis and evaluation of aminothiazole-paeonol derivatives as potential anticancer agents. These compounds have shown high anticancer potential against various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma. Among them, specific derivatives exhibited potent inhibitory activity, indicating their superiority to traditional treatments like 5-fluorouracil for certain cancer types. This research suggests that these compounds may serve as promising leads for developing new anticancer agents (Tsai et al., 2016).

Inhibition of Enzymatic Activities for Therapeutic Purposes

Sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold have demonstrated strong affinities towards carbonic anhydrase isozymes, showing potential for therapeutic applications in conditions like glaucoma. These compounds have shown effective and prolonged intraocular pressure lowering when administered topically, highlighting their potential for treating ocular hypertension (Casini et al., 2002).

Properties

IUPAC Name

1-(3-fluorophenyl)-3-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S2/c1-27-18-9-5-16(6-10-18)24-29(25,26)19-11-7-15(8-12-19)22-20(28)23-17-4-2-3-14(21)13-17/h2-13,24H,1H3,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXVARBWIJEQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.